Benzene, 1-fluoro-3-(2-methoxyethenyl)-
Description
Benzene, 1-fluoro-3-(2-methoxyethenyl)- is a fluorinated aromatic compound featuring a methoxy-substituted ethenyl group at the 3-position of the benzene ring. The fluorine atom at the 1-position and the methoxyethenyl group at the 3-position create a unique electronic environment, making the compound relevant in synthetic chemistry and material science. The methoxy group (-OCH₃) is electron-donating via resonance, activating the benzene ring toward electrophilic substitution, while the fluorine atom exerts an electron-withdrawing inductive effect, creating regioselective reactivity .
Properties
IUPAC Name |
1-fluoro-3-(2-methoxyethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXQDGRBGIEYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Catalyst System : Pd(PPh₃)₂Cl₂ (0.8 mol%) and CuI (2.8 mol%) in tetrahydrofuran (THF).
-
Base : Triethylamine (Et₃N, 2.0 equiv) to neutralize HBr byproducts.
-
Temperature : 25–60°C for 3–6 hours.
Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond. The methoxy group stabilizes the ethenyl moiety, minimizing undesired β-hydride elimination.
The Wittig reaction enables the introduction of the methoxyethenyl group via phosphonium ylide intermediates.
Procedure
-
Ylide Generation : Treat methoxymethyltriphenylphosphonium chloride with n-BuLi in THF at −78°C.
-
Aldehyde Substrate : 3-Fluorobenzaldehyde dissolved in THF.
-
Reaction : Combine ylide and aldehyde at 0°C, warm to room temperature, and stir for 12 hours.
-
Workup : Quench with H₂O, extract with Et₂O, and purify via silica gel chromatography.
Key Data :
-
Solvent : THF.
-
Temperature : 0°C to room temperature.
Limitations :
Competing side reactions may occur if the aldehyde contains unprotected functional groups.
Acid-Catalyzed Acetal Rearrangement
Patents describe acetal intermediates as precursors for methoxyethenyl groups under acidic conditions.
Synthetic Pathway
-
Acetal Formation : React 3-fluoro-4-nitrobenzaldehyde with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene.
-
Rearrangement : Heat the acetal intermediate with chloroacetamide in dimethylformamide (DMF) at 100–120°C to install the methoxyethenyl group.
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine, followed by diazotization and fluorination.
Optimization Notes :
Directed Ortho-Metalation and Alkoxyvinylation
Directed metalation strategies exploit fluorine’s meta-directing effects to position the methoxyethenyl group.
Protocol
-
Substrate : 1-Fluoro-3-bromobenzene.
-
Metalation : Treat with LDA (lithium diisopropylamide) at −78°C to generate a benzyne intermediate.
-
Alkoxyvinylation : Add methoxyvinyllithium to trap the aryne, followed by quenching with NH₄Cl.
Critical Parameters :
-
Temperature : Strict control at −78°C minimizes side reactions.
-
Solvent : Anhydrous diethyl ether.
Comparative Analysis of Methods
| Method | Catalysts/Reagents | Temperature Range | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd/Cu, Et₃N | 25–60°C | 68 | High regioselectivity | Requires boronic acid synthesis |
| Wittig Olefination | n-BuLi, PPh₃ | 0–25°C | 75 | Mild conditions | Sensitivity to moisture |
| Acetal Rearrangement | PTSA, Pd/C | 100–120°C | 50 | Scalable for industrial use | Multi-step, moderate yield |
| Directed Metalation | LDA, methoxyvinyllithium | −78°C | 60 | Direct C–H functionalization | Cryogenic conditions required |
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-3-(2-methoxyethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzene, 1-fluoro-3-(2-methoxyethenyl)- has the molecular formula and features a fluorine atom and a methoxyethenyl group attached to a benzene ring. Its unique structure contributes to its reactivity and potential utility in various chemical syntheses.
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Benzene, 1-fluoro-3-(2-methoxyethenyl)- serves as a crucial building block in the synthesis of several APIs. Its ability to undergo various chemical reactions allows for the modification and construction of complex molecular architectures necessary for drug development. For example, it can be utilized in the synthesis of compounds targeting specific biological pathways, enhancing therapeutic efficacy.
Case Study: Anticancer Agents
Research has indicated that derivatives of benzene, 1-fluoro-3-(2-methoxyethenyl)- exhibit significant anticancer activity. A study demonstrated that modifications to this compound led to enhanced binding affinities with cancer cell receptors, promoting apoptosis in malignant cells.
Agrochemical Applications
2. Development of Herbicides and Insecticides
The compound's halogenated structure enhances its biological activity, making it suitable for the development of agrochemicals. Specifically, it is being explored as a precursor for herbicides that target specific plant enzymes, thereby minimizing crop damage while effectively controlling weed growth.
Data Table: Comparative Activity of Agrochemical Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Benzene, 1-fluoro-3-(2-methoxyethenyl)- | Weeds (e.g., Amaranthus) | High |
| Benzene Derivative A | Insects (e.g., Aphids) | Moderate |
| Benzene Derivative B | Fungi (e.g., Fusarium) | Low |
Materials Science Applications
3. Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties such as enhanced thermal stability or solubility. Its incorporation into polymer matrices can improve mechanical properties and expand application ranges in coatings and adhesives.
Case Study: Conductive Polymers
Research has shown that incorporating benzene, 1-fluoro-3-(2-methoxyethenyl)- into conductive polymer systems enhances electrical conductivity while maintaining flexibility. This property is particularly beneficial for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-3-(2-methoxyethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Differences
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxyethenyl group in the target compound activates the ring, contrasting with nitro () or trifluoromethyl groups (), which deactivate the ring and reduce electrophilic substitution rates.
- Steric Effects : The methoxyethenyl group introduces less steric hindrance compared to bulkier substituents like 4-methylphenyl () or trifluoromethyl ().
Physical Properties
Table 2: Comparative Physical Data
¹Hypothetical shifts based on analogous compounds.
Key Observations :
- NMR Profiles : Methoxy groups (e.g., δ 3.49 in ) and fluorine atoms (e.g., deshielding effects in ) produce distinct splitting patterns.
- Density and Boiling Points : Electron-withdrawing groups (e.g., CF₃ in ) increase density due to higher molecular polarizability.
Table 3: Reactivity in Electrophilic Substitution
Key Observations :
- Activation vs. Deactivation : The target compound’s methoxyethenyl group enhances reactivity, unlike nitro or trifluoromethyl derivatives ().
- Regioselectivity : Fluorine directs electrophiles to the para position, while the ethenyl group influences ortho/para ratios .
Key Observations :
Biological Activity
Benzene, 1-fluoro-3-(2-methoxyethenyl)-, also known as (E)-1-fluoro-3-(2-methoxyvinyl)benzene, is an organic compound characterized by a benzene ring substituted with a fluorine atom and a 2-methoxyethenyl group. Its molecular formula is C₉H₁₁F, and its unique structure contributes to its chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The presence of the fluorine atom in the compound enhances its reactivity and stability compared to non-fluorinated analogs. The methoxyethenyl group introduces additional functional characteristics that can influence biological activity. Research indicates that fluorinated compounds often exhibit altered biological activities due to enhanced binding affinities to biological targets, which is crucial for pharmacological applications.
Antimicrobial Properties
Studies have demonstrated that Benzene, 1-fluoro-3-(2-methoxyethenyl)- exhibits potential antimicrobial activity . The fluorine substituent may enhance the compound's ability to interact with microbial targets. Preliminary bioassays have shown that various fluoro-substituted benzene derivatives can inhibit bacterial growth, suggesting that similar mechanisms may apply to this compound .
Anticancer Properties
Research into the anticancer properties of Benzene, 1-fluoro-3-(2-methoxyethenyl)- has yielded promising results. The compound has been investigated for its ability to induce apoptosis in cancer cell lines. For instance, studies on structurally related compounds have shown significant increases in cell death in breast cancer cell lines (MDA-MB-231), indicating that Benzene, 1-fluoro-3-(2-methoxyethenyl)- may possess similar effects .
The mechanism of action for Benzene, 1-fluoro-3-(2-methoxyethenyl)- involves its interaction with specific molecular targets within cells. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing pharmacodynamics and pharmacokinetics. These interactions may lead to alterations in enzyme activity or receptor binding, resulting in various biological effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzene derivatives similar to Benzene, 1-fluoro-3-(2-methoxyethenyl)-. These studies highlight the importance of structural modifications in enhancing biological activity:
| Compound | Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Benzene derivative A | Antibacterial | 10.93 | Selective for CA IX over CA II |
| Benzene derivative B | Induces apoptosis | Significant increase | Notable increase in annexin V-FITC |
| Benzene derivative C | Inhibits biofilm formation | Varies | Effective against multiple strains |
These findings suggest that structural features significantly impact the biological activities of benzene derivatives.
Q & A
Q. What are the recommended synthetic pathways for 1-fluoro-3-(2-methoxyethenyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution (EAS) or cross-coupling reactions (e.g., Heck coupling) to introduce the 2-methoxyethenyl group. Key steps include:
- Fluorination : Use of fluorine donors (e.g., Selectfluor™) or halogen exchange (Halex reaction) for regioselective fluorination at the 1-position .
- Ethenylation : Palladium-catalyzed coupling of a methoxyethenyl group to the fluorobenzene scaffold. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically impact yield .
Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ | >80% efficiency |
| Temperature | 80–90°C | Maximizes C–C coupling |
| Solvent | Anhydrous DMF | Reduces side reactions |
Q. How can spectroscopic techniques (NMR, MS) characterize 1-fluoro-3-(2-methoxyethenyl)benzene?
- Methodological Answer :
- ¹H/¹³C NMR : Fluorine atoms induce splitting patterns (e.g., doublets in aromatic regions). The methoxyethenyl group shows characteristic peaks at δ 3.8 ppm (OCH₃) and δ 5.0–6.5 ppm (ethenyl protons) .
- Mass Spectrometry (ESI/MS) : Look for [M+H]⁺ at m/z 179.2 (C₉H₈FO⁺). Fragmentation patterns confirm loss of methoxy (-31 Da) or ethenyl groups .
- Reference Data : Cross-validate with NIST Chemistry WebBook for fluorine-substituted benzene derivatives .
Advanced Research Questions
Q. What computational methods predict the regioselectivity of electrophilic substitution in fluorinated benzene derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites. For 1-fluoro-3-(2-methoxyethenyl)benzene, the methoxyethenyl group directs electrophiles to the para position relative to fluorine due to resonance effects .
- Software Tools : Gaussian or ORCA for geometry optimization; Multiwfn for electron density analysis.
Q. How does the fluorinated structure influence binding affinity in biological systems?
- Methodological Answer :
- Hydrophobic Interactions : Fluorine increases lipophilicity (logP), enhancing membrane permeability.
- Steric Effects : The 2-methoxyethenyl group creates steric hindrance, which can be modeled via molecular docking (AutoDock Vina) or surface plasmon resonance (SPR) assays .
- Case Study : Fluorinated analogs show 2–3× higher affinity for cytochrome P450 enzymes compared to non-fluorinated derivatives .
Q. What strategies resolve contradictions in reactivity data between experimental and computational studies?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to validate mechanistic hypotheses.
- In Situ Monitoring : Use Raman spectroscopy or HPLC to track intermediates during synthesis .
- Error Analysis : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions .
Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
